- Synthesis and Characterization of Unsymmetric Indolodithienopyrrole and Extended Diindolodithienopyrrole, Organic Letters, 2010, 12(2), 232-235

Cas no 1203585-46-9 (2,6-DIBROMO-4-PHENYL-4H-DITHIENO[3,2-B:2,3-D]PYRROLE)

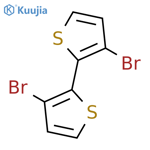

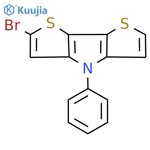

![2,6-DIBROMO-4-PHENYL-4H-DITHIENO[3,2-B:2,3-D]PYRROLE structure](https://ja.kuujia.com/scimg/cas/1203585-46-9x500.png)

2,6-DIBROMO-4-PHENYL-4H-DITHIENO[3,2-B:2,3-D]PYRROLE 化学的及び物理的性質

名前と識別子

-

- 2,6-DIBROMO-4-PHENYL-4H-DITHIENO[3,2-B:2,3-D]PYRROLE

- 2,6-Dibromo-4-phenyl-4H-dithieno[3,2-b:2',3'-d]pyrrole

-

- インチ: 1S/C14H7Br2NS2/c15-11-6-9-13(18-11)14-10(7-12(16)19-14)17(9)8-4-2-1-3-5-8/h1-7H

- InChIKey: NSAFKMYTFSPVLI-UHFFFAOYSA-N

- SMILES: N1(C2=CC=CC=C2)C2C=C(Br)SC=2C2SC(Br)=CC1=2

2,6-DIBROMO-4-PHENYL-4H-DITHIENO[3,2-B:2,3-D]PYRROLE Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1760245-1g |

2,6-Dibromo-4-phenyl-4h-dithieno[3,2-b:2',3'-d]pyrrole |

1203585-46-9 | 98% | 1g |

¥12339.00 | 2024-08-09 |

2,6-DIBROMO-4-PHENYL-4H-DITHIENO[3,2-B:2,3-D]PYRROLE 合成方法

Synthetic Circuit 1

1.26 h, 125°C

2.1S:CHCl3, S:AcOH, 5-10 min, 4°C

2.2R:Bromosuccinimide, 2 min, 4°C; 1.5 h, 4°C; 0.5 h, rt

2,6-DIBROMO-4-PHENYL-4H-DITHIENO[3,2-B:2,3-D]PYRROLE Raw materials

2,6-DIBROMO-4-PHENYL-4H-DITHIENO[3,2-B:2,3-D]PYRROLE Preparation Products

2,6-DIBROMO-4-PHENYL-4H-DITHIENO[3,2-B:2,3-D]PYRROLE 関連文献

-

Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823

-

Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115

-

Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419

-

Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902

2,6-DIBROMO-4-PHENYL-4H-DITHIENO[3,2-B:2,3-D]PYRROLEに関する追加情報

Comprehensive Overview of 2,6-DIBROMO-4-PHENYL-4H-DITHIENO[3,2-B:2,3-D]PYRROLE (CAS No. 1203585-46-9)

The compound 2,6-DIBROMO-4-PHENYL-4H-DITHIENO[3,2-B:2,3-D]PYRROLE (CAS No. 1203585-46-9) is a highly specialized heterocyclic organic molecule that has garnered significant attention in the fields of organic electronics, pharmaceutical research, and material science. Its unique structural features, including a dithienopyrrole core and bromine substituents, make it a valuable building block for synthesizing advanced functional materials. Researchers are particularly interested in its potential applications in OLEDs (Organic Light-Emitting Diodes), conductive polymers, and small-molecule drugs due to its electron-rich properties and tunable reactivity.

One of the most frequently searched questions about this compound is: "What are the applications of 2,6-DIBROMO-4-PHENYL-4H-DITHIENO[3,2-B:2,3-D]PYRROLE in organic electronics?" The answer lies in its ability to facilitate charge transport and luminescence, making it a promising candidate for next-generation flexible displays and energy-efficient lighting. Recent studies have also explored its role in photovoltaic cells, where its broad absorption spectrum enhances light-harvesting efficiency. These applications align with the growing global demand for sustainable technologies and green chemistry solutions.

Another hot topic in scientific communities is the synthetic methodology for 2,6-DIBROMO-4-PHENYL-4H-DITHIENO[3,2-B:2,3-D]PYRROLE. Researchers often search for "efficient synthesis routes for CAS 1203585-46-9" or "catalytic bromination of dithienopyrrole derivatives." The compound is typically synthesized via palladium-catalyzed cross-coupling reactions or electrophilic aromatic substitution, with yields optimized through careful control of reaction temperature and solvent polarity. These processes are critical for scaling up production while maintaining high purity, a key concern for industrial applications.

The structure-activity relationship (SAR) of this compound is another area of intense investigation. Its phenyl and bromine groups contribute to steric and electronic effects that influence molecular packing and intermolecular interactions. Computational chemists frequently model these properties using density functional theory (DFT) to predict its behavior in thin-film devices or biological systems. Such studies are vital for tailoring its derivatives to specific applications, from bioimaging probes to high-mobility semiconductors.

Environmental and toxicity profiles of 2,6-DIBROMO-4-PHENYL-4H-DITHIENO[3,2-B:2,3-D]PYRROLE are also frequently queried in regulatory contexts. While not classified as hazardous under standard protocols, proper handling procedures (e.g., using glove boxes for air-sensitive steps) are recommended due to its brominated nature. Recent advancements in biodegradable alternatives to halogenated compounds have spurred interest in modifying its structure to reduce environmental persistence without compromising performance.

In summary, 2,6-DIBROMO-4-PHENYL-4H-DITHIENO[3,2-B:2,3-D]PYRROLE (CAS No. 1203585-46-9) represents a versatile scaffold at the intersection of cutting-edge research and industrial innovation. Its adaptability across disciplines—from optoelectronics to medicinal chemistry—ensures its continued relevance in addressing contemporary challenges like energy storage and precision therapeutics. As synthetic techniques evolve and AI-driven molecular design accelerates discovery, this compound is poised to play a pivotal role in shaping future technologies.

1203585-46-9 (2,6-DIBROMO-4-PHENYL-4H-DITHIENO[3,2-B:2,3-D]PYRROLE) Related Products

- 1353993-07-3((S)-2-[(Carboxymethyl-ethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester)

- 2248214-83-5((2S)-2-Methyl-3-phenylpentan-1-ol)

- 2171778-23-5(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-ylformamido}-3,3,3-trifluoropropanoic acid)

- 1691247-16-1(2,6-dimethyl-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 2694747-09-4(Benzyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylate)

- 1806902-75-9(4-Bromo-6-cyano-3-(difluoromethyl)pyridine-2-sulfonyl chloride)

- 1423120-44-8(6-NITRO-1H-INDOLE-5-CARBONITRILE)

- 21901-40-6(4-Methyl-5-nitro-2-pyridinamine)

- 2648913-01-1((2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-3-methylbutanoic acid)

- 2229562-76-7(4-(1-hydroxycyclopropyl)methyl-2-methoxy-6-nitrophenol)